molecular formula C18H15ClO5 B4571605 3-[2-(3-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE

3-[2-(3-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE

Cat. No.: B4571605
M. Wt: 346.8 g/mol
InChI Key: UREPPLNBPNQPSJ-UHFFFAOYSA-N
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Description

3-[2-(3-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a dimethoxy group, and an isobenzofuranone core

Scientific Research Applications

3-[2-(3-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE typically involves multiple steps. One common method starts with the preparation of the isobenzofuranone core, followed by the introduction of the chlorophenyl and dimethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-[2-(3-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[2-(3-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE include other isobenzofuranone derivatives with different substituents. Examples include:

  • 3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE
  • 3-[2-(3-BROMOPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[2-(3-chlorophenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO5/c1-22-14-7-6-12-15(24-18(21)16(12)17(14)23-2)9-13(20)10-4-3-5-11(19)8-10/h3-8,15H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREPPLNBPNQPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(3-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE
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3-[2-(3-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE
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3-[2-(3-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE
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3-[2-(3-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE
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3-[2-(3-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE
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3-[2-(3-CHLOROPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE

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